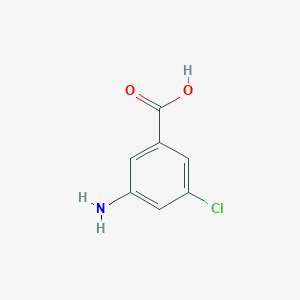

3-Amino-5-chlorobenzoic acid

Overview

Description

3-Amino-5-chlorobenzoic acid is a compound with the CAS Number: 21961-30-8 and a molecular weight of 171.58 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of 3-Amino-5-chlorobenzoic acid is C7H6ClNO2 . The InChI Code is 1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) .Physical And Chemical Properties Analysis

3-Amino-5-chlorobenzoic acid has a density of 1.5±0.1 g/cm3 and a boiling point of 383.3±27.0 °C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications

Synthesis of Organic Single Crystals

3-Amino-5-chlorobenzoic acid can be used in the synthesis of organic single crystals. For example, a compound similar to 3-Amino-5-chlorobenzoic acid, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) . These crystals have potential applications in nonlinear optics and optical limiting .

Supramolecular Assemblies

3-Amino-5-chlorobenzoic acid can be used to form supramolecular assemblies. For instance, it has been used with 4-amino-2-chloropyridine and 2-amino-4-chloropyridine as coformers for cocrystallization . The resulting products were characterized with the help of FT-IR, UV/visible spectroscopy, PXRD, and SC-XRD .

Preparation of Disease-Modifying Antirheumatic Drugs (DMARDs)

3-Amino-5-chlorobenzoic acid is used in the preparation of disease-modifying antirheumatic drugs (DMARDs) . DMARDs are a group of medications commonly used in the treatment of rheumatoid arthritis.

Synthesis of 6-chloro-3H-quinazolin-4-one

3-Amino-5-chlorobenzoic acid can also be used to produce 6-chloro-3H-quinazolin-4-one at a temperature of 180°C . Quinazolinones and their derivatives have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Biological Screening

The compounds resulting from the cocrystallization of 3-Amino-5-chlorobenzoic acid with 4-amino-2-chloropyridine and 2-amino-4-chloropyridine have been examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains . They were also tested as antioxidant agents (DPPH free radical scavenging) .

DFT Calculations and Noncovalent Interaction Analysis

The existence of supramolecular assemblies was further reproduced using DFT calculations . Further, frontier molecular orbital (FMO), molecular electrostatic potential (MEP), and noncovalent interaction index (NCI) analyses were performed to gain insight into the electronic properties and nature of noncovalent interactions .

Safety and Hazards

Mechanism of Action

Target of Action

3-Amino-5-chlorobenzoic acid is a chemical compound that is often used as an intermediate in organic synthesis

Mode of Action

The mode of action of 3-Amino-5-chlorobenzoic acid is largely dependent on the specific reaction it is being used in. As an intermediate in organic synthesis, it can participate in various reactions such as Suzuki-Miyaura cross-coupling . In these reactions, the chlorine atom on the benzene ring can be replaced with other functional groups, leading to the formation of new compounds .

Biochemical Pathways

For example, it can be used in the synthesis of certain types of organic compounds that can interact with various biochemical pathways .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its chemical structure, the route of administration, and the individual’s physiological characteristics .

Result of Action

The result of the action of 3-Amino-5-chlorobenzoic acid is largely dependent on the specific reaction it is being used in. As a synthetic intermediate, its primary role is to facilitate the formation of other compounds. The properties and effects of these compounds would depend on their specific structures and functions .

Action Environment

The action of 3-Amino-5-chlorobenzoic acid can be influenced by various environmental factors. For example, the efficiency of its use in synthetic reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, its stability can be influenced by factors such as light, heat, and moisture .

properties

IUPAC Name |

3-amino-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFAXWNNFCBZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450803 | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chlorobenzoic acid | |

CAS RN |

21961-30-8 | |

| Record name | 3-Amino-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21961-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

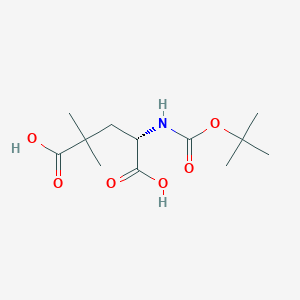

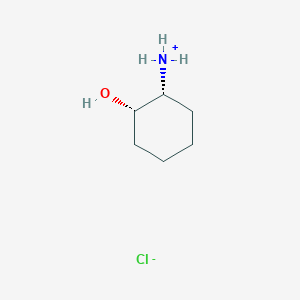

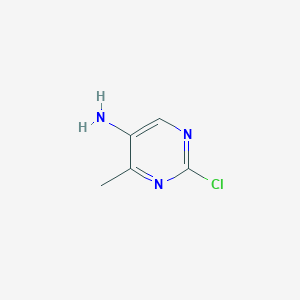

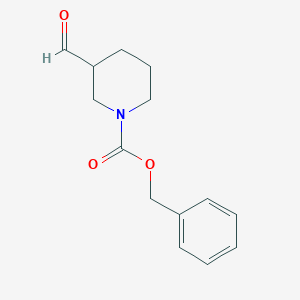

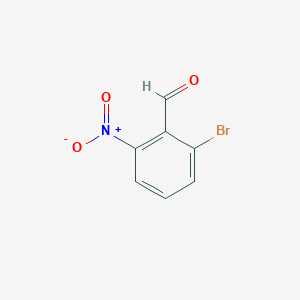

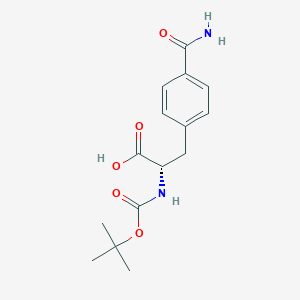

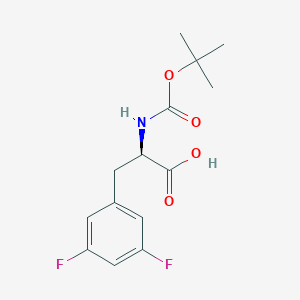

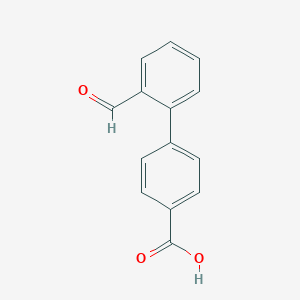

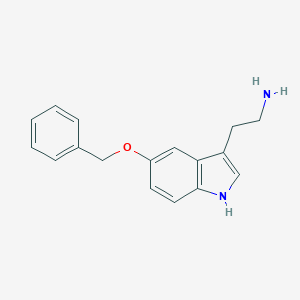

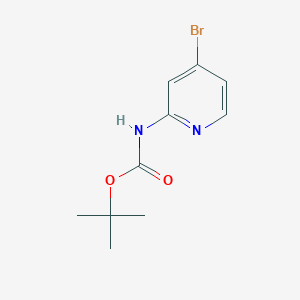

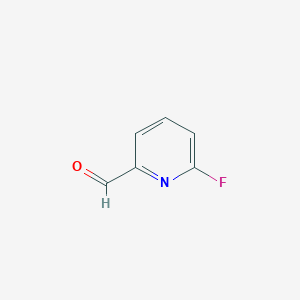

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-amino-5-chlorobenzoic acid in the development of new Hsp90 inhibitors?

A1: The research paper highlights the use of 3-amino-5-chlorobenzoic acid as a precursor in the biosynthesis of non-benzoquinone ansamycins. [] These modified ansamycins demonstrate potent inhibition of Hsp90, a protein chaperone involved in various cellular processes and implicated in cancer development. By feeding 3-amino-5-chlorobenzoic acid to a genetically engineered strain of Streptomyces hygroscopicus, the researchers were able to produce novel ansamycin analogues. [] These analogues exhibited desirable characteristics such as high accumulation and prolonged residence time in tumor tissue, good tolerability upon intravenous administration, and significant efficacy in a mouse tumor model (COLO205). [] This suggests that 3-amino-5-chlorobenzoic acid plays a crucial role in modifying the ansamycin structure, ultimately leading to enhanced pharmacological properties and potential therapeutic benefits in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)